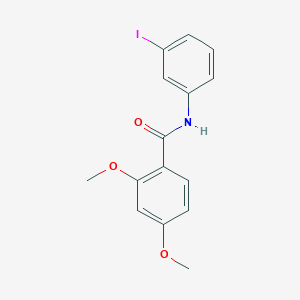![molecular formula C19H17FN2OS B298004 2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298004.png)
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EF24 and is a synthetic curcumin analog. EF24 has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
科学的研究の応用
EF24 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammatory disorders. EF24 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs. EF24 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to possess neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
EF24 exerts its biological activities by modulating various signaling pathways in cells. EF24 has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes. EF24 has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In addition, EF24 has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been found to possess several biochemical and physiological effects. EF24 has been found to increase the expression of antioxidant genes and reduce oxidative stress. EF24 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
EF24 has several advantages for lab experiments. EF24 is relatively easy to synthesize and can be obtained in large quantities. EF24 is also stable and can be stored for extended periods without degradation. However, EF24 has some limitations for lab experiments. EF24 is insoluble in water, which makes it difficult to administer in vivo. In addition, EF24 has low bioavailability, which limits its efficacy in vivo.
将来の方向性
EF24 has several potential future directions for scientific research. EF24 can be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EF24 can also be further studied for its potential applications in the treatment of inflammatory disorders such as arthritis. In addition, EF24 can be further studied for its potential applications in combination therapy with chemotherapy drugs for the treatment of cancer.
合成法
EF24 can be synthesized by reacting ethyl 4-aminobenzoate with 4-fluorobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 2-mercaptoacetamide to form EF24. The synthesis of EF24 is relatively simple and can be carried out using standard laboratory equipment.
特性
製品名 |
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H17FN2OS |
分子量 |
340.4 g/mol |
IUPAC名 |
(5E)-2-(4-ethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17FN2OS/c1-3-13-6-10-16(11-7-13)21-19-22(2)18(23)17(24-19)12-14-4-8-15(20)9-5-14/h4-12H,3H2,1-2H3/b17-12+,21-19? |
InChIキー |
JFQMFQZKSTXVSI-VZTGFIPTSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)F)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
正規SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)
![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)


![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![N-cyclohexyl-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297945.png)
![2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B297948.png)